

An In-depth Technical Guide to the Chemical Structure and Synthesis of Risarestat

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Risarestat, an aldose reductase inhibitor, has been a subject of interest in the management of diabetic complications. This document provides a comprehensive overview of its chemical architecture and a detailed account of its synthesis pathway. Quantitative data is systematically tabulated for clarity, and experimental protocols for key reactions are provided. Furthermore, a visualization of the synthesis pathway is presented using the DOT language to facilitate a deeper understanding of the molecular transformations involved.

Chemical Structure of Risarestat

Risarestat is a thiazolidinedione derivative with a substituted phenyl group. Its systematic IUPAC name is 5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione[1][2]. The core structure consists of a five-membered thiazolidine ring containing two carbonyl groups at positions 2 and 4, and a sulfur atom at position 1. This heterocyclic moiety is attached at its 5-position to a 3-ethoxy-4-(pentyloxy)phenyl group.



Identifier	Value	Reference	
Molecular Formula	C16H21NO4S	[1][3][4]	
IUPAC Name	5-(3-ethoxy-4- pentoxyphenyl)-1,3- thiazolidine-2,4-dione	[1][2]	
CAS Registry Number	79714-31-1	[2][3][4]	
SMILES	CCCCCCOC1=C(C=C(C=C1) C2C(=O)NC(=O)S2)OCC	[1]	
Molecular Weight	323.41 g/mol	[4]	

Synthesis Pathway of Risarestat

The synthesis of **Risarestat** involves a multi-step process commencing from commercially available starting materials. The key steps involve the formation of the substituted benzaldehyde intermediate followed by its condensation with 2,4-thiazolidinedione.

A representative synthetic route is outlined below:

Step 1: Synthesis of 3-ethoxy-4-(pentyloxy)benzaldehyde

The synthesis begins with the etherification of 3-hydroxy-4-methoxybenzaldehyde. This starting material is first demethylated to yield 3,4-dihydroxybenzaldehyde. Subsequently, a selective ethoxy group is introduced at the meta position, followed by the introduction of a pentyloxy group at the para position to yield the key intermediate, 3-ethoxy-4-(pentyloxy)benzaldehyde.

Step 2: Knoevenagel Condensation

The final step involves a Knoevenagel condensation between 3-ethoxy-4- (pentyloxy)benzaldehyde and 2,4-thiazolidinedione. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, in a suitable solvent like ethanol or acetic acid, leading to the formation of the corresponding 5-arylidene-2,4-thiazolidinedione.



Step 3: Reduction of the Arylidene Intermediate

The exocyclic double bond of the 5-arylidene-2,4-thiazolidinedione intermediate is then reduced to a single bond to yield the final product, **Risarestat**. This reduction can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation.

Experimental Protocols Synthesis of 3-ethoxy-4-(pentyloxy)benzaldehyde

Materials:

- 3,4-dihydroxybenzaldehyde
- Diethyl sulfate
- 1-Bromopentane
- · Potassium carbonate
- Acetone

Procedure:

- To a solution of 3,4-dihydroxybenzaldehyde in acetone, potassium carbonate is added, and the mixture is stirred at room temperature.
- Diethyl sulfate is added dropwise, and the reaction mixture is refluxed for 4-6 hours.
- After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.
- The residue is then dissolved in acetone, and potassium carbonate and 1-bromopentane are added.
- The mixture is refluxed for 8-12 hours.
- The reaction mixture is worked up by filtering the inorganic salts and evaporating the solvent.



 The crude product is purified by column chromatography to afford 3-ethoxy-4-(pentyloxy)benzaldehyde.

Synthesis of Risarestat

Materials:

- 3-ethoxy-4-(pentyloxy)benzaldehyde
- 2,4-Thiazolidinedione
- Piperidine
- Ethanol
- Sodium borohydride
- Methanol

Procedure:

- A mixture of 3-ethoxy-4-(pentyloxy)benzaldehyde, 2,4-thiazolidinedione, and a catalytic amount of piperidine in ethanol is refluxed for 6-8 hours.
- The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give 5-(3-ethoxy-4-(pentyloxy)benzylidene)-2,4-thiazolidinedione.
- The intermediate is then dissolved in a mixture of methanol and tetrahydrofuran.
- Sodium borohydride is added portion-wise at 0 °C, and the reaction mixture is stirred at room temperature for 2-3 hours.
- The reaction is quenched by the addition of dilute hydrochloric acid.
- The organic solvents are removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude **Risarestat**.



• The crude product is purified by recrystallization from a suitable solvent system.

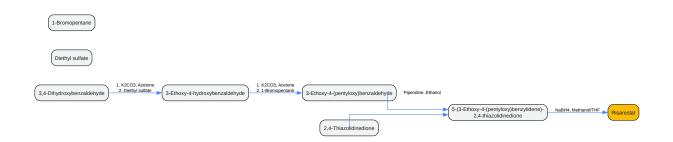
Quantitative Data

Step	Reactant s	Product	Catalyst <i>l</i> Reagent	Solvent	Yield (%)	Purity (%)
1	3,4- dihydroxyb enzaldehy de, Diethyl sulfate, 1- Bromopent ane	3-ethoxy-4- (pentyloxy) benzaldeh yde	K2CO3	Acetone	75-85	>98
2	3-ethoxy-4- (pentyloxy) benzaldeh yde, 2,4- Thiazolidin edione	5-(3- ethoxy-4- (pentyloxy) benzyliden e)-2,4- thiazolidine dione	Piperidine	Ethanol	80-90	>97
3	5-(3- ethoxy-4- (pentyloxy) benzyliden e)-2,4- thiazolidine dione	Risarestat	NaBH4	Methanol/T HF	85-95	>99

Visualization of Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of **Risarestat**.





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